REACTION_CXSMILES
|
O([C:3](C)(C)[CH3:4])[Na].[NH2:7][C:8]1[CH:15]=[CH:14][C:11]([CH:12]=[CH2:13])=[CH:10][CH:9]=1.Br[C:17]1[CH:22]=[CH:21][C:20]([CH3:23])=[CH:19][CH:18]=1.[C:24]1([CH3:30])[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1.CCOC(C)=O.[CH3:37][CH2:38][CH2:39][CH2:40][CH2:41][CH3:42]>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[CH:12]([C:11]1[CH:14]=[CH:15][C:8]([N:7]([C:27]2[CH:28]=[CH:29][C:24]([CH3:30])=[CH:25][CH:26]=2)[C:17]2[CH:22]=[CH:21][C:20]([CH3:23])=[CH:19][CH:18]=2)=[CH:9][CH:10]=1)=[CH2:13].[CH3:30][C:24]1[CH:29]=[CH:28][C:27]([N:7]([C:8]2[CH:9]=[CH:10][C:11]([CH3:12])=[CH:14][CH:15]=2)[C:39]2[CH:38]=[CH:37][C:42]([CH:3]=[CH:4][C:17]3[CH:22]=[CH:21][C:20]([CH3:23])=[CH:19][CH:18]=3)=[CH:41][CH:40]=2)=[CH:26][CH:25]=1 |f:4.5,6.7.8.9.10|
|
Name
|
EtOAc hexane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C.CCCCCC
|
Name
|
|
Quantity
|
336 mg
|
Type
|
reactant
|
Smiles
|
O([Na])C(C)(C)C
|
Name
|
|
Quantity
|
119 mg
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C=C)C=C1
|
Name
|
|
Quantity
|
547 mg
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
18.3 mg
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 110° C.
|
Type
|
CUSTOM
|
Details
|
for 16 h
|
Duration
|
16 h
|
Name
|
|
Type
|
product
|
Smiles
|
C(=C)C1=CC=C(C=C1)N(C1=CC=C(C=C1)C)C1=CC=C(C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 32 mg | |
YIELD: PERCENTYIELD | 11% |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(C=C1)N(C1=CC=C(C=C1)C=CC1=CC=C(C=C1)C)C1=CC=C(C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 325 mg | |
YIELD: PERCENTYIELD | 84% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |